molecular formula C9H8ClNO4 B3747667 3-[(2-Chloroacetyl)amino]-2-hydroxybenzoic acid

3-[(2-Chloroacetyl)amino]-2-hydroxybenzoic acid

Cat. No.: B3747667
M. Wt: 229.62 g/mol
InChI Key: PHBGFWKIUBWAHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloroacetyl)amino]-2-hydroxybenzoic acid typically involves the chloroacetylation of aminoalcohols. One efficient method reported involves the use of chloroacetyl chloride in the presence of phosphate buffer, which allows for the selective N-chloroacetylation of amino compounds without compromising the reactivity of the chloroacetyl chloride . This reaction is carried out under mild conditions, making it eco-friendly and easily scalable.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloroacetyl)amino]-2-hydroxybenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with other amines or alcohols to form amides or esters.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetyl chloride, amines, alcohols, and acids. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of suitable catalysts or buffers.

Major Products Formed

The major products formed from these reactions include various amides, esters, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Chloroacetyl)amino]-2-hydroxybenzoic acid has several scientific research applications, including:

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c10-4-7(12)11-6-3-1-2-5(8(6)13)9(14)15/h1-3,13H,4H2,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBGFWKIUBWAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)NC(=O)CCl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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